XLogP3-AA Lipophilicity vs. 5-Chloro Analog: Differential LogP as a Surrogate for Passive Permeability and Promiscuity Risk
The target compound 942012-68-2 exhibits a computed XLogP3-AA of 2.2, compared with a predicted XLogP3-AA of approximately 2.7 for the 5-chloro analog (5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, CAS 941958-41-4), based on the incremental contribution of a chlorine substituent in a heteroaromatic environment [1][2]. The ~0.5 log unit difference corresponds to a roughly 3.2-fold lower octanol/water partition coefficient for 942012-68-2, which may translate to reduced phospholipidosis risk and lower non-specific protein binding compared with the more lipophilic chloro-substituted congener [3]. This difference is relevant for projects prioritizing aqueous solubility and minimizing off-target pharmacology driven by membrane partitioning.
| Evidence Dimension | Computed XLogP3-AA (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 5-Chloro analog (CAS 941958-41-4): XLogP3-AA ≈ 2.7 (estimated by substituent contribution) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.5 log units (~3.2-fold lower lipophilicity for the target compound) |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm); comparator value estimated from heteroaromatic chlorine logP increment of ~0.5–0.7 units |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and phospholipidosis potential, making 942012-68-2 preferable in early-stage screening cascades where compound promiscuity is a key attrition factor.
- [1] PubChem Compound Summary for CID 7635833: Computed Descriptors–XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/942012-68-2 (accessed 2026-04-29). View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. https://doi.org/10.1021/cr60274a001 (for heteroaromatic chlorine logP increment). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
